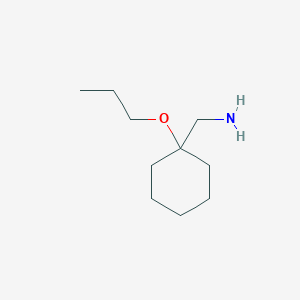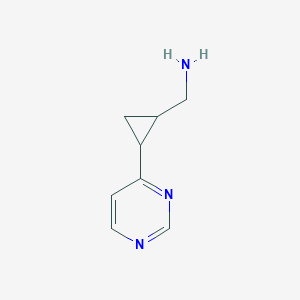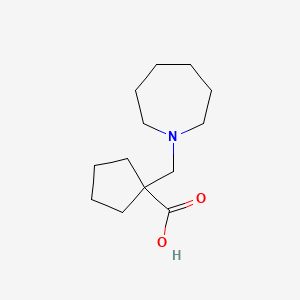
2-Amino-1-(2-methoxy-4-methylphenyl)ethan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(2-methoxy-4-methylphenyl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in organic synthesis and has potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methoxy-4-methylphenyl)ethan-1-one hydrochloride typically involves the reaction of 2-methoxy-4-methylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and solvent choice are carefully controlled.
化学反応の分析
Types of Reactions
2-Amino-1-(2-methoxy-4-methylphenyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols.
科学的研究の応用
2-Amino-1-(2-methoxy-4-methylphenyl)ethan-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2-Amino-1-(2-methoxy-4-methylphenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride
- 2-Amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride
- 1-(2-Methoxy-4-methylphenyl)ethan-1-one
Uniqueness
2-Amino-1-(2-methoxy-4-methylphenyl)ethan-1-one hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC名 |
2-amino-1-(2-methoxy-4-methylphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-3-4-8(9(12)6-11)10(5-7)13-2;/h3-5H,6,11H2,1-2H3;1H |
InChIキー |
NWSAVLSPGZRMJV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)CN)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13533350.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one](/img/structure/B13533351.png)
